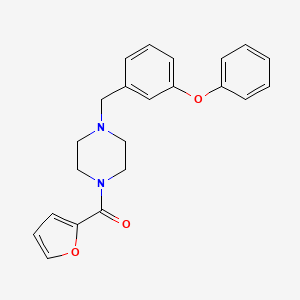
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPCA is a derivative of aniline and contains a pyrazole ring, which gives it unique properties that make it useful in various scientific fields.
Mechanism of Action
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline's mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This inhibition can lead to changes in cellular processes, which may have therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to have effects on the central nervous system, including the ability to improve cognitive function.
Advantages and Limitations for Lab Experiments
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it useful for various applications. However, 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline also has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline in scientific research. One potential application is in the development of new cancer therapies, as 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-tumor properties. Additionally, 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline in these areas.
Synthesis Methods
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of aniline with various reagents such as bromine and chloroform. The final step involves the reaction of the intermediate product with pyrazole to form 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline.
Scientific Research Applications
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been used in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-2-1-7(5-10(9)12)13-6-8-3-4-14-15-8/h1-5,13H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZYSGONNHMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=NN2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)

![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)
![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
![N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)
![tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)

![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)
